molecular formula C9H14S B123065 Thiophene, 2-ethyl-5-isopropyl CAS No. 147871-77-0

Thiophene, 2-ethyl-5-isopropyl

Cat. No. B123065
M. Wt: 154.27 g/mol
InChI Key: YLTHLVWXCRJFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene, 2-ethyl-5-isopropyl is a heterocyclic compound that belongs to the thiophene family. It is widely used in various scientific research applications due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of thiophene, 2-ethyl-5-isopropyl is not well understood. However, it is believed that it acts as a ligand and binds to various receptors in the body. This binding leads to the activation of various signaling pathways, which results in the desired physiological effect.

Biochemical And Physiological Effects

Thiophene, 2-ethyl-5-isopropyl has various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. It also has antitumor and antiviral properties. Thiophene, 2-ethyl-5-isopropyl has also been shown to have neuroprotective and anti-oxidant properties.

Advantages And Limitations For Lab Experiments

Thiophene, 2-ethyl-5-isopropyl has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable and can be stored for a long time. However, one of the limitations of using thiophene, 2-ethyl-5-isopropyl in lab experiments is its toxicity. It is toxic and can be harmful if not handled properly.

Future Directions

There are several future directions for the research on thiophene, 2-ethyl-5-isopropyl. One of the future directions is to study its potential as a therapeutic agent for various diseases. Another future direction is to study its mechanism of action in more detail. Further research is also needed to understand the toxicity of thiophene, 2-ethyl-5-isopropyl and develop ways to mitigate its harmful effects.
Conclusion:
Thiophene, 2-ethyl-5-isopropyl is a unique compound with various scientific research applications. It has several biochemical and physiological effects and has the potential to be used as a therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and toxicity.

Synthesis Methods

The synthesis method of thiophene, 2-ethyl-5-isopropyl involves the reaction of 2-ethylthiophene with isopropylmagnesium bromide in the presence of a catalyst. The reaction yields thiophene, 2-ethyl-5-isopropyl in high purity and yield. This method is widely used in the laboratory for the synthesis of thiophene, 2-ethyl-5-isopropyl.

Scientific Research Applications

Thiophene, 2-ethyl-5-isopropyl is widely used in various scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry. Thiophene, 2-ethyl-5-isopropyl is also used in the synthesis of various pharmaceuticals and agrochemicals.

properties

CAS RN

147871-77-0

Product Name

Thiophene, 2-ethyl-5-isopropyl

Molecular Formula

C9H14S

Molecular Weight

154.27 g/mol

IUPAC Name

2-ethyl-5-propan-2-ylthiophene

InChI

InChI=1S/C9H14S/c1-4-8-5-6-9(10-8)7(2)3/h5-7H,4H2,1-3H3

InChI Key

YLTHLVWXCRJFBY-UHFFFAOYSA-N

SMILES

CCC1=CC=C(S1)C(C)C

Canonical SMILES

CCC1=CC=C(S1)C(C)C

synonyms

Thiophene, 2-ethyl-5-(1-methylethyl)- (9CI)

Origin of Product

United States

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